molecular formula C21H24N4O2S B2718797 2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1210190-30-9

2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2718797
CAS No.: 1210190-30-9
M. Wt: 396.51
InChI Key: QJKSQCVSAPOPEE-UHFFFAOYSA-N
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Description

2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a piperazine ring, which is further substituted with a sulfonyl group attached to a tetrahydronaphthalene moiety. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

The synthesis of 2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl-benzimidazole intermediate.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazinyl-benzimidazole intermediate with a sulfonyl chloride derivative of tetrahydronaphthalene under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has been explored for various scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials or catalysts.

    Biology: The compound has shown potential as a ligand for various biological targets, including enzymes and receptors. It can be used in the study of protein-ligand interactions and the development of new biochemical assays.

    Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic properties. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer or infectious diseases.

    Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar compounds to 2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole include:

The uniqueness of this compound lies in its combination of the benzimidazole core, piperazine ring, and sulfonyl-tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-28(27,18-10-9-16-5-1-2-6-17(16)15-18)25-13-11-24(12-14-25)21-22-19-7-3-4-8-20(19)23-21/h3-4,7-10,15H,1-2,5-6,11-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKSQCVSAPOPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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